molecular formula C17H25N3O3S B11230129 4-butyl-N-tert-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-tert-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11230129
M. Wt: 351.5 g/mol
InChI Key: MPFOFYLMZLCOKJ-UHFFFAOYSA-N
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Description

4-BUTYL-3-METHYL-N-(2-METHYL-2-PROPANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a synthetic organic compound belonging to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-3-METHYL-N-(2-METHYL-2-PROPANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. Common starting materials include substituted anilines and sulfonamides. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.

    Reduction: Reduction reactions could target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds in this class have been explored for their potential therapeutic effects, including anti-inflammatory, diuretic, and anticancer properties. Research may focus on the compound’s efficacy and safety in treating specific diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action for 4-BUTYL-3-METHYL-N-(2-METHYL-2-PROPANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE would depend on its specific biological or chemical activity. Generally, benzothiadiazine derivatives interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with similar uses.

    Benzothiadiazine derivatives: Various compounds with diverse biological activities.

Uniqueness

What sets 4-BUTYL-3-METHYL-N-(2-METHYL-2-PROPANYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE apart is its specific substitution pattern, which may confer unique chemical properties and biological activities compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

N-tert-butyl-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-6-7-10-20-12(2)19-24(22,23)15-11-13(8-9-14(15)20)16(21)18-17(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,18,21)

InChI Key

MPFOFYLMZLCOKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)(C)C)C

Origin of Product

United States

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